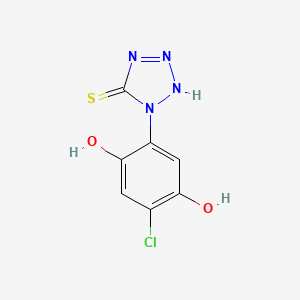![molecular formula C17H22N2O B12560641 Cyclopropyl[4-(2,3-dihydro-1H-inden-1-yl)piperazin-1-yl]methanone CAS No. 185677-17-2](/img/structure/B12560641.png)
Cyclopropyl[4-(2,3-dihydro-1H-inden-1-yl)piperazin-1-yl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopropyl[4-(2,3-dihydro-1H-inden-1-yl)piperazin-1-yl]methanone is a complex organic compound that features a cyclopropyl group attached to a piperazine ring, which is further connected to a dihydroindene moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl[4-(2,3-dihydro-1H-inden-1-yl)piperazin-1-yl]methanone typically involves multiple steps, starting with the preparation of the cyclopropyl and dihydroindene intermediates. These intermediates are then coupled with piperazine under specific reaction conditions to form the final product. Common reagents used in these reactions include cyclopropyl bromide, dihydroindene, and piperazine, with catalysts such as palladium or copper to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reagent addition is crucial to ensure consistent production quality.
化学反应分析
Types of Reactions
Cyclopropyl[4-(2,3-dihydro-1H-inden-1-yl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where halogenated reagents replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenated reagents such as bromoethane in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
Cyclopropyl[4-(2,3-dihydro-1H-inden-1-yl)piperazin-1-yl]methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Cyclopropyl[4-(2,3-dihydro-1H-inden-1-yl)piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
- Cyclopropyl[4-(2,3-dihydro-1H-inden-4-yl)piperazin-1-yl]methanone
- Cyclopropyl[4-(2,3-dihydro-1H-inden-2-yl)piperazin-1-yl]methanone
Uniqueness
Cyclopropyl[4-(2,3-dihydro-1H-inden-1-yl)piperazin-1-yl]methanone is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
185677-17-2 |
|---|---|
分子式 |
C17H22N2O |
分子量 |
270.37 g/mol |
IUPAC 名称 |
cyclopropyl-[4-(2,3-dihydro-1H-inden-1-yl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C17H22N2O/c20-17(14-5-6-14)19-11-9-18(10-12-19)16-8-7-13-3-1-2-4-15(13)16/h1-4,14,16H,5-12H2 |
InChI 键 |
OPGFKKVOTOCEKK-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C(=O)N2CCN(CC2)C3CCC4=CC=CC=C34 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-[2-(6-Bromopyridin-2-yl)ethyl]-6'-methyl-2,2'-bipyridine](/img/structure/B12560569.png)
![Methyl (1R,6R)-bicyclo[4.2.0]oct-7-ene-7-carboxylate](/img/structure/B12560572.png)
![4-[3-Diphenylphosphoryl-1-(4-hydroxy-3,5-dimethylphenyl)cyclohexyl]-2,6-dimethylphenol](/img/structure/B12560580.png)

![1,2-Dibromo-4,5-bis[(pent-4-en-1-yl)oxy]benzene](/img/structure/B12560587.png)
![Pyrido[2,3-d]pyrimidin-2(1H)-one, 4-cyclohexyl-1-ethyl-7-methyl-](/img/structure/B12560590.png)

![4-[3-(4-Hydroxy-3-methylphenyl)-1,3-dimethylcyclohexyl]-2-methylphenol](/img/structure/B12560605.png)



![3,8-Bis[(4-methoxyphenyl)ethynyl]-1,10-phenanthroline](/img/structure/B12560636.png)

